Naltriben mesylate

Description

Properties

IUPAC Name |

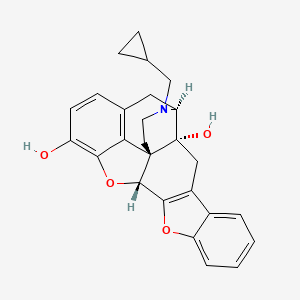

(1S,2S,13R,21R)-22-(cyclopropylmethyl)-11,14-dioxa-22-azaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5,7,9,15,17,19(25)-heptaene-2,16-diol;methanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25NO4.CH4O3S/c28-18-8-7-15-11-20-26(29)12-17-16-3-1-2-4-19(16)30-22(17)24-25(26,21(15)23(18)31-24)9-10-27(20)13-14-5-6-14;1-5(2,3)4/h1-4,7-8,14,20,24,28-29H,5-6,9-13H2;1H3,(H,2,3,4)/t20-,24+,25+,26-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRRFZOCDAWPIBB-IDRHMUJXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)O.C1CC1CN2CCC34C5C6=C(CC3(C2CC7=C4C(=C(C=C7)O)O5)O)C8=CC=CC=C8O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)O.C1CC1CN2CC[C@]34[C@@H]5C6=C(C[C@]3([C@H]2CC7=C4C(=C(C=C7)O)O5)O)C8=CC=CC=C8O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H29NO7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501017623 | |

| Record name | Naltriben mesylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501017623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

511.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122517-78-6 | |

| Record name | 4,8-Methano-8aH-bisbenzofuro[3,2-e:2′,3′-g]isoquinoline-1,8a-diol, 7-(cyclopropylmethyl)-5,6,7,8,9,14b-hexahydro-, (4bS,8R,8aS,14bR)-, methanesulfonate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122517-78-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Naltriben mesylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501017623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Naltriben Mesylate: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Naltriben (B52518) mesylate is a highly selective and potent antagonist of the δ-opioid receptor, with a notable preference for the δ₂ subtype. Its intricate mechanism of action extends beyond simple receptor blockade, encompassing the modulation of downstream signaling cascades and interaction with other ion channels. This technical guide provides an in-depth exploration of the molecular pharmacology of naltriben mesylate, presenting key quantitative data, detailed experimental methodologies, and visual representations of its signaling pathways to support further research and drug development endeavors.

Core Mechanism of Action: δ-Opioid Receptor Antagonism

Naltriben's primary mechanism of action is its competitive antagonism of the δ-opioid receptor. It exhibits high affinity for this receptor, thereby blocking the binding of endogenous and exogenous δ-opioid agonists. This blockade prevents the initiation of the canonical G-protein coupled receptor (GPCR) signaling cascade associated with δ-opioid receptor activation, which typically involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

Receptor Binding Affinity

Naltriben demonstrates significant selectivity for the δ-opioid receptor over μ- and κ-opioid receptors. The equilibrium dissociation constant (Ki) is a measure of the binding affinity of a ligand for a receptor; a lower Ki value indicates a higher binding affinity.

| Receptor Subtype | Reported Ki (nM) | Species/System | Reference |

| δ-Opioid Receptor | 0.013 | CHO-DG44 cells (mouse receptor) | [1] |

| μ-Opioid Receptor | 19 | COS-7 cells (rat receptor) | [1] |

| 19.79 ± 1.12 | Rat cortex membranes | [2] | |

| κ-Opioid Receptor | 152 | PC12 cells (mouse receptor) | [1] |

| 82.75 ± 6.32 | Rat cortex membranes | [2] |

Table 1: Binding affinities of Naltriben for opioid receptors.

Subtype Selectivity

Naltriben is particularly noted for its selectivity for the δ₂-opioid receptor subtype in vivo. This property makes it a valuable pharmacological tool for differentiating the physiological roles of δ₁ and δ₂ receptor subtypes.[2][3] In vivo studies have shown that naltriben is significantly more potent at inhibiting the effects of δ₂-selective agonists compared to δ₁-selective agonists.[4]

Dual Activity: TRPM7 Channel Activation

Beyond its role as a δ-opioid receptor antagonist, naltriben has been identified as an activator of the Transient Receptor Potential Melastatin 7 (TRPM7) channel.[1][5] TRPM7 is a non-selective cation channel that plays a crucial role in cellular calcium and magnesium homeostasis.

Potency of TRPM7 Activation

The activation of TRPM7 by naltriben is characterized by its half-maximal effective concentration (EC₅₀).

| Parameter | Value | Cell Line | Reference |

| EC₅₀ | ~20.7 µM | HEK293 cells (mouse TRPM7) | [1] |

Table 2: Potency of Naltriben as a TRPM7 activator.

Downstream Signaling Pathways

The dual action of naltriben on δ-opioid receptors and TRPM7 channels leads to the modulation of distinct intracellular signaling pathways.

δ-Opioid Receptor-Mediated Signaling

As an antagonist, naltriben blocks the canonical Gαi-coupled signaling pathway of the δ-opioid receptor.

TRPM7-Mediated Signaling

Activation of TRPM7 by naltriben leads to an influx of cations, primarily Ca²⁺, which can trigger various downstream signaling events. In glioblastoma cells, this has been shown to activate the MAPK/ERK pathway, while not affecting the PI3K/Akt pathway.[5][6]

Experimental Protocols

Radioligand Binding Assay for Opioid Receptors

This protocol is a generalized procedure for determining the binding affinity of naltriben for opioid receptors.

References

- 1. researchgate.net [researchgate.net]

- 2. Pharmacological effects of naltriben as a ligand for opioid mu and kappa receptors in rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Naltriben - Wikipedia [en.wikipedia.org]

- 4. Activation of TRPM7 channels by small molecules under physiological conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Activation of TRPM7 by naltriben enhances migration and invasion of glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Naltriben Mesylate: A Technical Guide to its Delta-Opioid Receptor Selectivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Naltriben (B52518), a derivative of the non-selective opioid antagonist naltrexone, is a potent and highly selective antagonist of the delta (δ)-opioid receptor. This selectivity, particularly for the δ₂ subtype, has established naltriben as an invaluable pharmacological tool for elucidating the physiological and pathophysiological roles of the delta-opioid system. This technical guide provides a comprehensive overview of the quantitative pharmacology of naltriben mesylate, detailing its binding affinity for the delta, mu (μ), and kappa (κ) opioid receptors. Furthermore, this guide outlines detailed experimental protocols for the characterization of naltriben's binding affinity and illustrates the canonical signaling pathway of the delta-opioid receptor.

Quantitative Receptor Binding Profile

The selectivity of naltriben for the delta-opioid receptor is quantitatively demonstrated through radioligand binding assays, which determine the inhibition constant (Kᵢ) of the compound for each receptor subtype. A lower Kᵢ value indicates a higher binding affinity.

| Opioid Receptor Subtype | Ligand | Test System | Kᵢ/Kₑ (nM) | Reference |

| Delta (δ) | Naltriben | Mouse vas deferens | 0.11 (Kₑ) | [1] |

| Mu (μ) | Naltriben | Rat cerebral cortex membranes | 19.79 ± 1.12 (Kᵢ) | [2] |

| Kappa (κ) | Naltriben | Rat cerebral cortex membranes | 82.75 ± 6.32 (Kᵢ) | [2] |

Selectivity Ratios:

Based on the data above, the selectivity of naltriben for the delta-opioid receptor over the mu and kappa receptors can be calculated:

-

δ vs. μ Selectivity: Kᵢ (μ) / Kₑ (δ) = 19.79 nM / 0.11 nM ≈ 180-fold

-

δ vs. κ Selectivity: Kᵢ (κ) / Kₑ (δ) = 82.75 nM / 0.11 nM ≈ 752-fold

These ratios underscore the remarkable selectivity of naltriben for the delta-opioid receptor. It is important to note that at higher concentrations, naltriben can exhibit activity at kappa and mu receptors.[3][4] Specifically, some studies suggest it may act as a kappa-opioid agonist at high doses.[1]

Experimental Protocols

Radioligand Competition Binding Assay for Delta-Opioid Receptor Affinity

This protocol describes a representative method for determining the Kᵢ of this compound at the delta-opioid receptor using [³H]-naltrindole as the radioligand.

Materials:

-

Membrane Preparation: Homogenized rat brain tissue, specifically from the cerebral cortex, which has a high density of opioid receptors.

-

Radioligand: [³H]-naltrindole, a selective delta-opioid receptor antagonist.

-

Test Compound: this compound.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Non-specific Binding Control: Naloxone (B1662785) (10 µM).

-

Filtration Apparatus: Glass fiber filters and a cell harvester.

-

Scintillation Counter: For measuring radioactivity.

Procedure:

-

Membrane Preparation: Rat brains are dissected, and the cerebral cortex is homogenized in ice-cold assay buffer. The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in fresh buffer to a final protein concentration of approximately 1 mg/mL.

-

Assay Setup: The assay is performed in 96-well plates. Each well contains:

-

A fixed concentration of [³H]-naltrindole (typically near its K₋ value, e.g., 0.1-0.5 nM).

-

Varying concentrations of this compound (e.g., from 10⁻¹¹ to 10⁻⁵ M).

-

Membrane homogenate.

-

For determining non-specific binding, a separate set of wells includes a high concentration of unlabeled naloxone (10 µM) instead of naltriben.

-

-

Incubation: The plates are incubated at 25°C for 60-90 minutes to allow the binding to reach equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are washed multiple times with ice-cold assay buffer to separate bound from free radioligand.

-

Quantification: The filters are placed in scintillation vials with scintillation cocktail, and the radioactivity is counted using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value of naltriben (the concentration that inhibits 50% of the specific binding of [³H]-naltrindole). The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation:

Kᵢ = IC₅₀ / (1 + [L]/K₋)

where [L] is the concentration of the radioligand and K₋ is its dissociation constant.

Experimental Workflow Diagram:

Delta-Opioid Receptor Signaling Pathway

Delta-opioid receptors are G-protein coupled receptors (GPCRs) that primarily couple to inhibitory G proteins of the Gᵢ/Gₒ family. As an antagonist, naltriben blocks the initiation of this signaling cascade by preventing the binding of endogenous or exogenous agonists.

Canonical Signaling Pathway:

-

Agonist Binding: An agonist binds to the delta-opioid receptor.

-

G-Protein Activation: This induces a conformational change in the receptor, leading to the activation of the associated Gᵢ/Gₒ protein. The Gα subunit exchanges GDP for GTP and dissociates from the Gβγ dimer.

-

Inhibition of Adenylyl Cyclase: The activated Gαᵢ subunit inhibits the enzyme adenylyl cyclase.

-

Reduction in cAMP: This leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).

-

Downstream Effects: The reduction in cAMP levels leads to decreased activity of protein kinase A (PKA) and subsequent modulation of various downstream effectors, ultimately resulting in the cellular response to the opioid agonist.

Signaling Pathway Diagram:

References

- 1. Naltriben - Wikipedia [en.wikipedia.org]

- 2. Pharmacological effects of naltriben as a ligand for opioid mu and kappa receptors in rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Characterization of [3H]naltrindole binding to delta opioid receptors in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Selective in vivo binding of [3H]naltriben to delta-opioid receptors in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]

Naltriben Mesylate: A Technical Guide to its Function as a δ2-Opioid Receptor Antagonist and Beyond

For Researchers, Scientists, and Drug Development Professionals

Abstract

Naltriben (B52518) mesylate is a potent and selective antagonist of the δ-opioid receptor, with a notable preference for the δ2 subtype. This characteristic has established it as an invaluable tool in the pharmacological dissection of opioid receptor function. Beyond its canonical role, naltriben also exhibits activity as a positive gating modulator of the Transient Receptor Potential Melastatin 7 (TRPM7) channel and can influence downstream signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway. This technical guide provides a comprehensive overview of naltriben mesylate, presenting quantitative binding data, detailed experimental protocols for its characterization, and visual representations of its signaling mechanisms and experimental workflows.

Core Pharmacology: δ-Opioid Receptor Antagonism

Naltriben is structurally related to naltrexone (B1662487) and naltrindole, and is recognized for its high affinity and selectivity for δ-opioid receptors. While it is widely cited as a δ2-selective antagonist, its selectivity profile can vary depending on the tissue and experimental conditions. At higher concentrations, naltriben can also interact with other opioid receptor subtypes.

Binding Affinity and Selectivity

The binding affinity of this compound for various opioid receptors has been determined through competitive radioligand binding assays. The equilibrium dissociation constant (Ki) is a measure of the affinity of a ligand for a receptor; a lower Ki value indicates a higher affinity.

| Receptor Subtype | Ligand Displaced | Tissue/Cell Line | Ki (nM) | Reference |

| μ-opioid | [3H]DAMGO | Rat cerebral cortex membranes | 19.79 ± 1.12 | [1] |

| κ2-opioid | [3H]diprenorphine (in the presence of DAMGO and DPDPE) | Rat cerebral cortex membranes | 82.75 ± 6.32 | [1] |

| δ-opioid (general) | [3H]DPDPE (δ1 ligand) | Human cerebral cortex membranes | Equiponent | [2] |

| δ-opioid (general) | [3H]Ile-Delt II (δ2 ligand) | Human cerebral cortex membranes | Equiponent | [2] |

Note: One study in human cerebral cortex membranes found naltriben to be equipotent in competing for δ1 and δ2 binding sites, suggesting a lack of subtype selectivity in this specific preparation[2]. However, another study demonstrated that the δ1-selective antagonist, 7-benzylidenenaltrexone (B1236580) (BNTX), was 9.6- to 12.9-fold less potent than naltriben at inhibiting the binding of [3H]naltriben in mouse brain, providing evidence for δ2 selectivity in that context[3].

Off-Target Activity: TRPM7 Channel Modulation

Recent research has identified naltriben as a selective positive gating modulator of the TRPM7 channel, an ion channel involved in a variety of physiological processes.

Functional Activity

| Channel | Effect | Cell Line | EC50 | Reference |

| TRPM7 | Positive Gating Modulator | U87 glioblastoma cells | ~20 μM | [4] |

Signaling Pathways

Naltriben's interaction with its molecular targets initiates downstream signaling cascades that can modulate cellular function.

MAPK/ERK Pathway Activation

In human glioblastoma U87 cells, naltriben has been shown to enhance the MAPK/ERK signaling pathway, which is downstream of TRPM7 activation.[4][5]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the pharmacological profile of this compound.

Radioligand Binding Assay for Opioid Receptors

This protocol describes a competitive binding assay to determine the affinity (Ki) of this compound for opioid receptors.

Materials:

-

Cell membranes expressing the opioid receptor of interest (e.g., from transfected cell lines or brain tissue).

-

Radioligand specific for the receptor subtype (e.g., [³H]DAMGO for μ, [³H]DPDPE for δ1, [³H]deltorphin II for δ2, [³H]U-69,593 for κ).

-

This compound stock solution.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail and scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer. Determine protein concentration using a standard assay (e.g., BCA assay).

-

Assay Setup: In a 96-well plate, add assay buffer, the radioligand at a concentration near its Kd, and varying concentrations of this compound.

-

Incubation: Add the membrane preparation to each well to initiate the binding reaction. Incubate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value (the concentration of naltriben that inhibits 50% of specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Antinociceptive Assay (Tail-Flick Test)

This protocol assesses the antagonist activity of this compound against opioid-induced analgesia in rodents.

Materials:

-

Male ICR mice or Sprague-Dawley rats.

-

This compound solution for injection (e.g., subcutaneous).

-

Opioid agonist (e.g., morphine for μ, deltorphin (B1670231) for δ).

-

Tail-flick apparatus (radiant heat source).

Procedure:

-

Acclimation: Acclimate the animals to the testing room and the tail-flick apparatus.

-

Baseline Latency: Determine the baseline tail-flick latency for each animal by focusing the radiant heat source on the tail and measuring the time until the animal flicks its tail. A cut-off time (e.g., 10 seconds) is used to prevent tissue damage.

-

Drug Administration: Administer this compound or vehicle at a predetermined time before the opioid agonist. Then, administer the opioid agonist.

-

Post-treatment Latency: At various time points after opioid administration, measure the tail-flick latency again.

-

Data Analysis: Convert the tail-flick latencies to the percentage of maximal possible effect (%MPE) using the formula: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100. Compare the %MPE between the naltriben-treated and vehicle-treated groups to determine the antagonistic effect.

Whole-Cell Patch-Clamp Electrophysiology for TRPM7 Currents

This protocol measures the effect of this compound on TRPM7 channel activity in a cellular context.[4][6]

Materials:

-

Cells expressing TRPM7 channels (e.g., U87 glioblastoma cells or HEK293 cells overexpressing TRPM7).

-

Patch-clamp rig with amplifier, digitizer, and data acquisition software.

-

Borosilicate glass pipettes.

-

Intracellular solution (pipette solution) and extracellular solution.

-

This compound stock solution.

Procedure:

-

Cell Preparation: Plate cells on glass coverslips suitable for patch-clamp recording.

-

Pipette Fabrication: Pull glass pipettes to a resistance of 3-5 MΩ when filled with intracellular solution.

-

Recording: Establish a whole-cell patch-clamp configuration. Hold the cell at a holding potential (e.g., -60 mV).

-

Voltage Protocol: Apply a voltage ramp protocol (e.g., from -100 mV to +100 mV over 400 ms) to elicit TRPM7-like currents.

-

Drug Application: Perfuse the cell with an extracellular solution containing this compound at the desired concentration.

-

Data Acquisition and Analysis: Record the currents before, during, and after naltriben application. Analyze the current-voltage (I-V) relationship and the current amplitude at specific voltages (e.g., +80 mV and -80 mV) to determine the effect of naltriben on TRPM7 currents.

Western Blotting for ERK Phosphorylation

This protocol quantifies the effect of this compound on the phosphorylation of ERK1/2 in cultured cells.[4][5]

Materials:

-

Cultured cells (e.g., U87 glioblastoma cells).

-

This compound.

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

Protein assay kit (e.g., BCA).

-

SDS-PAGE gels and electrophoresis apparatus.

-

PVDF or nitrocellulose membranes.

-

Transfer apparatus.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies (anti-phospho-ERK1/2 and anti-total-ERK1/2).

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate and imaging system.

Procedure:

-

Cell Treatment: Treat cultured cells with this compound at the desired concentrations for a specific time period.

-

Cell Lysis: Lyse the cells in ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detection: Apply a chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total ERK1/2 to normalize for protein loading.

-

Densitometry: Quantify the band intensities to determine the relative change in ERK phosphorylation.

Conclusion

This compound remains a critical pharmacological tool for investigating the δ-opioid system, particularly the δ2 receptor subtype. Its more recently discovered activity as a TRPM7 channel activator and its influence on the MAPK/ERK signaling pathway have expanded its utility and opened new avenues of research. The data and protocols presented in this guide are intended to provide researchers, scientists, and drug development professionals with a comprehensive resource for the effective use and understanding of this compound in their studies.

References

- 1. Pharmacological effects of naltriben as a ligand for opioid mu and kappa receptors in rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ligand binding profiles of delta-opioid receptor in human cerebral cortex membranes: evidence of delta-opioid receptor heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Selective in vivo binding of [3H]naltriben to delta-opioid receptors in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Activation of TRPM7 by naltriben enhances migration and invasion of glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. oncotarget.com [oncotarget.com]

- 6. researchgate.net [researchgate.net]

Naltriben Mesylate as a Potent Activator of the TRPM7 Channel: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Transient Receptor Potential Melastatin 7 (TRPM7) is a ubiquitously expressed ion channel with a unique dual function, possessing both channel and kinase domains.[1] This "chanzyme" is a crucial regulator of cellular divalent cation homeostasis, particularly for Ca²⁺ and Mg²⁺.[1] Dysregulation of TRPM7 activity has been implicated in a variety of pathological conditions, including cancer.[1][2] In the context of glioblastoma (GBM), the most aggressive form of brain cancer, aberrant TRPM7 expression and activity are associated with tumor progression.[3] Naltriben (B52518) mesylate, a known δ-opioid receptor antagonist, has been identified as a selective and potent activator of the TRPM7 channel, providing a valuable pharmacological tool to investigate the physiological and pathophysiological roles of TRPM7.[3][4] This technical guide provides an in-depth overview of the mechanism of action of naltriben mesylate on TRPM7, detailed experimental protocols for its characterization, and a summary of its effects on cancer cell biology.

Mechanism of Action: this compound and TRPM7 Activation

This compound acts as a positive gating modulator of the TRPM7 channel.[3][4] It potentiates TRPM7 channel activity, leading to an influx of cations, most notably Ca²⁺.[3][4] This activation occurs under physiological conditions and does not require the depletion of intracellular Mg²⁺, a common experimental condition for studying TRPM7.[3][4] The site of action for naltriben on TRPM7 is believed to be located in the TRP domain of the channel.[3][4]

Activation of TRPM7 by naltriben triggers a downstream signaling cascade that has been particularly well-characterized in glioblastoma cells. The influx of Ca²⁺ following TRPM7 activation leads to the stimulation of the Mitogen-Activated Protein Kinase/Extracellular signal-Regulated Kinase (MAPK/ERK) signaling pathway.[4][5] This, in turn, upregulates the expression of Matrix Metalloproteinase-2 (MMP-2), an enzyme involved in the degradation of the extracellular matrix.[4][5] The culmination of this signaling pathway is the enhancement of cancer cell migration and invasion.[4][5]

Quantitative Data on this compound's Effect on TRPM7

The following tables summarize the key quantitative data regarding the activation of TRPM7 by this compound and its downstream effects.

| Parameter | Value | Cell Line | Reference |

| EC₅₀ for TRPM7 Activation | ~20 µM | HEK293 cells overexpressing TRPM7 | [3][4] |

| Experimental Assay | Treatment | Key Findings | Cell Line | Reference |

| Whole-Cell Patch-Clamp | 50 µM Naltriben | Outward current density at +100 mV increased from 9.7 ± 2.4 pA/pF to 31.3 ± 4.9 pA/pF | U87 Glioblastoma | [4] |

| Fura-2 Ca²⁺ Imaging | 50 µM Naltriben | 340/380 ratio increased by 0.65 ± 0.04 from baseline | U87 Glioblastoma | [4] |

| Scratch Wound Assay (12h) | 50 µM Naltriben | Wound closure: 98.7 ± 0.2% (Naltriben) vs. 44.3 ± 5.9% (Control) | U87 Glioblastoma | [4] |

| Matrigel Invasion Assay (12h) | 50 µM Naltriben | Invading cells: 127 ± 5 (Naltriben) vs. 89 ± 3 (Control) | U87 Glioblastoma | [4] |

| Western Blot (24h) | 50 µM Naltriben | MMP-2 protein level increased from 88.3 ± 28.2% to 226.6 ± 25.1% (relative to control) | U87 Glioblastoma | [4] |

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the signaling cascade initiated by this compound and a typical experimental workflow for studying its effects.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound's effect on TRPM7 in U87 glioblastoma cells.[4]

Whole-Cell Patch-Clamp Recording

-

Cell Preparation: U87 cells are cultured to an appropriate confluency for electrophysiological recording.

-

Solutions:

-

Pipette (Intracellular) Solution (in mM): 145 CsMSF, 8 NaCl, 10 HEPES, 10 EGTA. Adjust pH to 7.2 with CsOH.

-

Bath (Extracellular) Solution: Standard extracellular solution containing physiological ion concentrations.

-

-

Recording:

-

Obtain whole-cell configuration using standard patch-clamp techniques.

-

Use pipettes with a resistance of 5–10 MΩ when filled with the intracellular solution.

-

Apply a 400 ms (B15284909) voltage ramp protocol from -100 to +100 mV at 5-second intervals.

-

Record baseline currents in the bath solution.

-

Perfuse the cells with 50 µM this compound and record the potentiated currents. Maximal activation is typically observed approximately 1 minute after application.

-

Perform a washout with the bath solution to observe the reversibility of the effect.

-

-

Data Acquisition and Analysis:

-

Acquire data using pClamp 9.2 software or equivalent, digitized at 5 kHz and filtered at 2 kHz.

-

Analyze the data using Clampfit 9.2 software or equivalent.

-

Fura-2 Ratiometric Ca²⁺ Imaging

-

Cell Preparation and Dye Loading:

-

Culture U87 cells on coverslips suitable for imaging.

-

In a dark environment at room temperature, preload the cells with 2 µM Fura-2 AM for 30 minutes.

-

-

Imaging:

-

Use a ratiometric Ca²⁺ imaging system (e.g., Deltaram V single monochromator controlled by EasyRatioPro).

-

Acquire the Fura-2 Ca²⁺ signal at alternating excitation wavelengths of 340 nm and 380 nm.

-

Record baseline fluorescence ratios in a standard bath solution.

-

Perfuse the cells with 50 µM this compound and continuously record the change in the 340/380 fluorescence ratio.

-

-

Data Analysis:

-

Quantify the change in the 340/380 ratio from the baseline level upon application of naltriben.

-

Scratch Wound Assay for Cell Migration

-

Cell Seeding: Seed U87 cells (5 x 10⁴ cells/mL) in 6-well plates and culture until the confluency is greater than 90%.

-

Wound Creation: Create a scratch wound in the cell monolayer using a sterile 200 µL pipette tip.

-

Treatment and Imaging:

-

Treat the cells with either vehicle (0.1% DMSO) as a control or 50 µM this compound.

-

Capture images of the same visual field at 0, 4, 8, and 12 hours using a phase-contrast microscope.

-

-

Quantification:

-

Measure the area of the gap at each time point.

-

Calculate the percentage of wound closure using the formula: Percentage of closure = (Gap(T₀) - Gap(T)) / Gap(T₀) * 100%, where T is the treatment duration and T₀ is the initial scratch area.

-

Matrigel Invasion Assay

-

Chamber Preparation and Cell Seeding:

-

Use Corning Matrigel invasion chambers (8-µm pore size).

-

Treat U87 cells with vehicle (0.1% DMSO) or 50 µM this compound for 24 hours prior to the assay.

-

Add 100 µL of cell suspension (2.5 x 10⁴ cells/mL) in serum-free DMEM to the top chamber.

-

-

Assay Setup:

-

Add 600 µL of complete medium (containing FBS) to the bottom chamber to act as a chemoattractant.

-

-

Incubation: Incubate the chambers for 12 hours to allow for cell invasion through the Matrigel.

-

Quantification:

-

After incubation, remove non-invading cells from the top of the membrane.

-

Fix and stain the invading cells on the lower surface of the membrane.

-

Count the number of invading cells in multiple fields of view.

-

Western Immunoblotting

-

Cell Lysis and Protein Quantification:

-

Treat U87 cells with 50 µM this compound for 24 hours.

-

Harvest cells in RIPA buffer containing a protease inhibitor cocktail.

-

Determine protein concentration using a standard protein assay.

-

-

SDS-PAGE and Transfer:

-

Separate equal amounts of protein on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with a suitable blocking buffer.

-

Incubate the membrane with primary antibodies against MMP-2, phosphorylated ERK1/2 (p-ERK1/2), total ERK1/2 (t-ERK1/2), and a loading control (e.g., β-actin).

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) system.

-

Quantify the band intensities and normalize the protein of interest to the loading control.

-

Conclusion

This compound is a valuable pharmacological tool for studying the role of the TRPM7 channel. Its ability to selectively activate TRPM7 under physiological conditions has been instrumental in elucidating the downstream signaling pathways and cellular consequences of TRPM7 activation, particularly in the context of glioblastoma cell migration and invasion. The experimental protocols and quantitative data presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in targeting the TRPM7 channel for therapeutic intervention.

References

- 1. Activation of TRPM7 by naltriben enhances migration and invasion of glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Role of TRPM7 in Oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. oncotarget.com [oncotarget.com]

- 4. Activation of TRPM7 by naltriben enhances migration and invasion of glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Naltriben Mesylate: A Technical Guide for Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naltriben (B52518), and its commonly used salt form naltriben mesylate, is a potent and highly selective antagonist of the delta (δ)-opioid receptor, with a particular preference for the δ₂ subtype.[1][2][3] This selectivity has established it as an invaluable pharmacological tool in neuroscience research for dissecting the physiological and pathological roles of δ-opioid receptor subtypes.[1][4] Beyond its primary target, naltriben has been identified as an activator of the Transient Receptor Potential Melastatin 7 (TRPM7) channel, revealing a broader and more complex pharmacological profile.[5][6] This dual activity opens avenues for investigating its effects in diverse neurological and pathological processes, from pain modulation and addiction to cancer cell migration.[5][7]

This technical guide provides a comprehensive overview of this compound for the research community, detailing its mechanism of action, receptor binding affinities, experimental protocols, and key signaling pathways.

Core Mechanism of Action

This compound primarily functions as a competitive antagonist at the δ-opioid receptor.[1][3] Opioid receptors, including the δ-subtype, are G protein-coupled receptors (GPCRs) that, upon activation by endogenous or exogenous agonists, typically inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[7] They also modulate ion channel activity, primarily by activating G protein-coupled inwardly rectifying potassium (GIRK) channels and inhibiting N-type voltage-gated calcium channels.[7] By competitively binding to the δ-opioid receptor, naltriben prevents the binding of endogenous ligands (e.g., enkephalins) and exogenous agonists, thereby blocking these downstream signaling events.

In addition to its well-established role as a δ-opioid antagonist, naltriben has been shown to activate TRPM7 channels.[6] TRPM7 is a non-selective cation channel with an intrinsic kinase domain, implicated in a variety of cellular processes including magnesium homeostasis, cell adhesion, and migration.[1][6] Naltriben's activation of TRPM7 is independent of its opioid receptor activity and can lead to intracellular calcium influx and the activation of downstream signaling cascades such as the MAPK/ERK pathway.[1][8] At higher concentrations, naltriben has also been reported to exhibit agonist activity at the kappa (κ)-opioid receptor.[2]

Quantitative Data: Receptor Binding Affinities

The binding affinity of this compound for various opioid receptor subtypes has been characterized in numerous studies. The equilibrium dissociation constant (Kᵢ) is a measure of the affinity of a ligand for a receptor, with lower Kᵢ values indicating higher affinity.

| Receptor Subtype | Kᵢ (nM) | Species/Cell Line | Reference |

| Delta (δ)-Opioid Receptor | 0.013 | Mouse (CHO-DG44 cells) | [3][9] |

| Mu (μ)-Opioid Receptor | 19 | Rat (COS-7 cells) | [3][9] |

| Kappa (κ)-Opioid Receptor | 152 | Mouse (PC12 cells) | [3][9] |

| Kappa (κ)-Opioid Receptor | 13 | Mouse (PC12 cells) | [9] |

| Mu (μ)-Opioid Receptor | 12 | Rat (COS-7 cells) | [9] |

Signaling Pathways

The interaction of this compound with its primary targets initiates distinct signaling cascades.

Delta-Opioid Receptor Antagonism

As an antagonist, naltriben's primary effect on δ-opioid receptor signaling is inhibitory. By blocking agonist binding, it prevents the G protein-mediated signaling cascade that typically leads to neuronal hyperpolarization and reduced neurotransmitter release.

Figure 1: Naltriben's blockade of δ-opioid receptor signaling.

TRPM7 Channel Activation

Naltriben's activation of TRPM7 channels leads to an influx of cations, primarily Ca²⁺ and Mg²⁺, which can trigger various downstream signaling events, including the activation of the MAPK/ERK pathway, which is implicated in cell migration and invasion.[1][8]

Figure 2: Naltriben-mediated activation of the TRPM7 signaling pathway.

Experimental Protocols

In Vitro Radioligand Binding Assay

This protocol is a generalized procedure for determining the binding affinity of this compound for opioid receptors expressed in cultured cells or brain tissue homogenates.

Materials:

-

Cell membranes or brain tissue homogenate expressing the opioid receptor of interest.

-

Radiolabeled ligand (e.g., [³H]-naltrindole for δ-opioid receptors).

-

This compound stock solution.

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail and counter.

Procedure:

-

Prepare a series of dilutions of this compound in binding buffer.

-

In a microcentrifuge tube, add the cell membranes or tissue homogenate, the radiolabeled ligand at a concentration near its Kₔ, and a specific concentration of this compound.

-

For determining non-specific binding, use a high concentration of a non-labeled ligand (e.g., naloxone).

-

Incubate the mixture at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters under vacuum.

-

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding at each concentration of this compound and determine the IC₅₀ value (the concentration of naltriben that inhibits 50% of the specific binding of the radioligand).

-

Convert the IC₅₀ value to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Figure 3: Workflow for an in vitro radioligand binding assay.

In Vivo Microdialysis for Neurotransmitter Release

This protocol outlines a general procedure to investigate the effect of this compound on neurotransmitter release in a specific brain region of an anesthetized or freely moving animal.

Materials:

-

Stereotaxic apparatus.

-

Microdialysis probes.

-

Syringe pump.

-

Fraction collector.

-

HPLC system with electrochemical or fluorescence detection.

-

Artificial cerebrospinal fluid (aCSF).

-

This compound.

-

Anesthetic (if applicable).

Procedure:

-

Surgically implant a guide cannula targeting the brain region of interest in the experimental animal under anesthesia.

-

After a recovery period, insert a microdialysis probe through the guide cannula.

-

Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min) using a syringe pump.

-

Collect dialysate samples at regular intervals (e.g., every 20 minutes) using a fraction collector.

-

After establishing a stable baseline of neurotransmitter levels, administer this compound systemically (e.g., intraperitoneally) or locally through the microdialysis probe (retrodialysis).

-

Continue collecting dialysate samples to monitor changes in neurotransmitter concentrations.

-

Analyze the concentration of the neurotransmitter of interest in the dialysate samples using HPLC.

-

At the end of the experiment, verify the placement of the microdialysis probe histologically.

-

Express the data as a percentage of the baseline neurotransmitter concentration.

Physicochemical Properties of this compound

Naltriben is often used in its mesylate salt form to improve its solubility and stability.[9][10] The mesylate salt is typically a white to off-white solid.

-

Solubility: Soluble in DMSO.[9][10] The solubility in aqueous solutions is limited.

-

Storage: It is recommended to store the solid compound at -20°C for long-term stability.[9][10] Solutions in DMSO can be stored at -20°C.

Conclusion

This compound remains a cornerstone tool for investigating the δ-opioid system in neuroscience. Its high affinity and selectivity for the δ-opioid receptor, particularly the δ₂ subtype, allow for precise pharmacological dissection of this system's functions. The discovery of its activity as a TRPM7 activator has added a new dimension to its pharmacological profile, necessitating careful consideration of potential off-target effects in experimental design and data interpretation. This guide provides a foundational understanding of this compound, offering researchers the necessary information to effectively utilize this compound in their studies of the complex neural circuits and signaling pathways that govern brain function and disease.

References

- 1. Activation of TRPM7 by naltriben enhances migration and invasion of glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Naltriben - Wikipedia [en.wikipedia.org]

- 3. rndsystems.com [rndsystems.com]

- 4. Selective in vivo binding of [3H]naltriben to delta-opioid receptors in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Activation of TRPM7 channels by small molecules under physiological conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The delta opioid receptor: an evolving target for the treatment of brain disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Activation of TRPM7 by naltriben enhances migration and invasion of glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. caymanchem.com [caymanchem.com]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

Naltriben Mesylate in Oncology Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Naltriben (B52518) mesylate, a compound historically recognized for its selective antagonism of the δ₂-opioid receptor, has emerged as a significant modulator of the Transient Receptor Potential Melastatin 7 (TRPM7) ion channel. This dual functionality has opened new avenues for its investigation in cancer studies, revealing complex and sometimes contradictory roles in tumor progression and the tumor microenvironment. This technical guide provides an in-depth overview of the applications of naltriben mesylate in cancer research, focusing on its mechanism of action, effects on cancer cell behavior, and modulation of immune cells. Detailed experimental protocols, quantitative data summaries, and visualizations of key signaling pathways are presented to support researchers in this field.

Introduction

Naltriben is a potent and selective antagonist for the delta-opioid receptor.[1] However, its relevance in oncology research has been predominantly linked to its function as a TRPM7 channel activator.[2] TRPM7 is a ubiquitously expressed ion channel with a unique C-terminal serine/threonine kinase domain, playing crucial roles in cellular processes such as proliferation, migration, and survival.[3] Dysregulation of TRPM7 has been implicated in various cancers, making it a potential therapeutic target.[3][4] This guide will delve into the current understanding of this compound's effects in cancer, primarily focusing on its TRPM7-mediated activities.

Mechanism of Action in Cancer

In the context of cancer, the predominant mechanism of action of this compound is the activation of the TRPM7 ion channel.[2] This leads to an influx of divalent cations, most notably Ca²⁺ and Mg²⁺, which in turn modulates downstream signaling pathways.[5]

TRPM7-Mediated Signaling

Activation of TRPM7 by naltriben has been shown to influence key signaling cascades involved in cancer progression, particularly the MAPK/ERK pathway.[6] This pathway is a critical regulator of cell proliferation, migration, and invasion.[7] The influx of cations upon TRPM7 activation can lead to the phosphorylation and subsequent activation of ERK1/2.[3] Downstream effectors of the ERK pathway in glioblastoma, a cancer type where naltriben has been studied, include matrix metalloproteinases (MMPs), which are crucial for extracellular matrix degradation and invasion.[8][9]

Applications in Glioblastoma Studies

Research has highlighted a significant role for this compound in modulating the behavior of glioblastoma (GBM) cells, the most aggressive type of primary brain tumor.

Enhancement of Glioblastoma Cell Migration and Invasion

Studies on the human GBM cell line U87 have demonstrated that naltriben enhances cell migration and invasion.[6] This effect is attributed to the potentiation of TRPM7 activity, leading to increased expression of MMP-2 and activation of the MAPK/ERK signaling pathway.[6]

| Parameter | Condition | Result | Fold Change vs. Control | Reference |

| Cell Migration | ||||

| (Wound Closure %) | 50 µM Naltriben, 4h | 49.1 ± 2.8% | ~2.3 | [6] |

| 50 µM Naltriben, 8h | 92.6 ± 4.3% | ~3.3 | [6] | |

| 50 µM Naltriben, 12h | 98.7 ± 0.2% | ~2.2 | [6] | |

| Cell Invasion | ||||

| (Invading Cells) | 50 µM Naltriben, 12h | 127 ± 5 cells | ~1.4 | [6] |

| Protein Expression | ||||

| MMP-2/β-actin | 50 µM Naltriben, 24h | 226.6 ± 25.1% | ~2.6 | [6] |

| p-ERK1/2 / t-ERK1/2 | 50 µM Naltriben, 24h | 57.8 ± 9.3% | ~2.5 | [6] |

| Cell Viability | ||||

| (MTT Assay) | 25 µM Naltriben, 24h | Reduced | Not specified | [6] |

| 50 µM Naltriben, 24h | Reduced | Not specified | [6] | |

| 75 µM Naltriben, 24h | Reduced | Not specified | [6] | |

| 100 µM Naltriben, 24h | Reduced | Not specified | [6] |

Role in the Tumor Microenvironment: Macrophage Polarization

This compound has been shown to influence the tumor microenvironment by promoting the polarization of macrophages towards an anti-inflammatory M2 phenotype.[10][11] This M2 polarization is mediated through the activation of TRPM7 and is dependent on Mg²⁺ influx.[10] M2 macrophages are generally considered pro-tumoral, contributing to tumor growth, angiogenesis, and immune suppression.[12]

Naltriben-Induced M2 Macrophage Polarization

In murine bone marrow-derived macrophages (BMDMs), naltriben treatment leads to an increased expression of M2 markers such as Arginase-1 (Arg1) and CD206, and the secretion of anti-inflammatory cytokines like IL-10.[3] This shift towards an M2 phenotype suppresses the pro-inflammatory M1 macrophage response and promotes factors that can foster tumor growth.[10][11]

| Parameter | Condition | Result | Fold Change vs. Control | Reference |

| M2 Marker Expression | ||||

| Arginase-1 | 20 µM Naltriben, 24h | Increased | Not specified | [3] |

| 30 µM Naltriben, 24h | Increased | Not specified | [3] | |

| 50 µM Naltriben, 24h | Increased | Not specified | [3] | |

| Cytokine Secretion | ||||

| IL-10 | Naltriben-treated | Increased | Not specified | [3] |

| In Vivo Effect | ||||

| Tumor Growth | Naltriben-treated mice | Promoted | Not specified | [3] |

Experimental Protocols

Glioblastoma Cell Migration Assay (Scratch Wound Assay)

This protocol is adapted from studies on U87 glioblastoma cells.[6]

-

Cell Seeding: Seed U87 cells (5 x 10⁴ cells/mL) in 6-well plates and culture until a confluent monolayer (>90%) is formed.

-

Wound Creation: Create a scratch in the cell monolayer using a sterile 200 µL pipette tip.

-

Treatment: Wash the wells with PBS to remove detached cells and add fresh medium containing either vehicle control (e.g., 0.1% DMSO) or this compound (e.g., 50 µM).

-

Image Acquisition: Capture images of the same field of the wound at different time points (e.g., 0, 4, 8, and 12 hours) using a phase-contrast microscope.

-

Analysis: Measure the width of the wound at each time point and calculate the percentage of wound closure relative to the initial wound area.

Glioblastoma Cell Invasion Assay (Matrigel Invasion Assay)

This protocol is a standard method for assessing cancer cell invasion.[6]

-

Chamber Preparation: Rehydrate Matrigel-coated invasion chambers (e.g., Corning BioCoat) according to the manufacturer's instructions.

-

Cell Preparation: Culture U87 cells and treat with either vehicle or this compound (e.g., 50 µM) for 24 hours. Resuspend the cells in serum-free medium.

-

Seeding: Add the cell suspension (e.g., 2.5 x 10⁴ cells) to the upper chamber.

-

Chemoattractant: Add complete medium containing a chemoattractant (e.g., FBS) to the lower chamber.

-

Incubation: Incubate the plate for a defined period (e.g., 12 hours) to allow for cell invasion through the Matrigel.

-

Staining and Visualization: Remove non-invading cells from the upper surface of the membrane. Fix and stain the invading cells on the lower surface with a suitable stain (e.g., crystal violet).

-

Quantification: Count the number of stained, invaded cells under a microscope.

Western Blotting for MAPK/ERK Pathway Activation

This protocol is used to assess the phosphorylation status of key signaling proteins.[6]

-

Cell Lysis: Treat cultured cancer cells with this compound for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for total and phosphorylated forms of ERK1/2 overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

In Vitro Macrophage Polarization Assay

This is a general protocol for inducing and analyzing M2 macrophage polarization.[12][13]

-

Macrophage Isolation: Isolate bone marrow cells from mice and differentiate them into bone marrow-derived macrophages (BMDMs) by culturing in the presence of M-CSF for 7 days.

-

Polarization: Treat the BMDMs with this compound (e.g., 20-50 µM) or a standard M2-polarizing cytokine cocktail (e.g., IL-4 and IL-10) for 24-48 hours.

-

Analysis of M2 Markers:

-

Flow Cytometry: Stain the cells with fluorescently labeled antibodies against M2 surface markers (e.g., CD206) and analyze by flow cytometry.

-

qRT-PCR: Isolate RNA and perform quantitative real-time PCR to measure the expression of M2-associated genes (e.g., Arg1, Fizz1).

-

ELISA: Collect the culture supernatant and measure the concentration of M2-associated cytokines (e.g., IL-10) using an enzyme-linked immunosorbent assay.

-

Visualizations

Signaling Pathways

References

- 1. Naltriben - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Decreased TRPM7 inhibits activities and induces apoptosis of bladder cancer cells via ERK1/2 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. emerginginvestigators.org [emerginginvestigators.org]

- 5. scispace.com [scispace.com]

- 6. Activation of TRPM7 by naltriben enhances migration and invasion of glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Rho/ROCK and MAPK Signaling Pathways Are Involved in Glioblastoma Cell Migration and Proliferation | Anticancer Research [ar.iiarjournals.org]

- 8. academic.oup.com [academic.oup.com]

- 9. academic.oup.com [academic.oup.com]

- 10. communities.springernature.com [communities.springernature.com]

- 11. Naltriben promotes tumor growth by activating the TRPM7-mediated development of the anti-inflammatory M2 phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. criver.com [criver.com]

- 13. creative-diagnostics.com [creative-diagnostics.com]

Naltriben Mesylate: A Technical Guide to its Chemical Structure, Pharmacology, and Experimental Evaluation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Naltriben (B52518) mesylate is a potent and highly selective antagonist of the δ-opioid receptor, with a particular preference for the δ₂ subtype.[1][2] It also functions as an activator of the Transient Receptor Potential Melastatin 7 (TRPM7) channel.[3][4] This dual activity makes it a valuable pharmacological tool for investigating the physiological and pathological roles of both the δ-opioid system and TRPM7 channels. This technical guide provides a comprehensive overview of the chemical structure of Naltriben mesylate, its pharmacological properties, detailed experimental protocols for its characterization, and a visualization of its known signaling pathways.

Chemical Structure and Properties

Naltriben is a derivative of naltrexone, an opioid antagonist. The mesylate salt form enhances its solubility and stability for experimental use.

| Property | Value | Source |

| Chemical Name | (4bS,8R,8aS,14bR)-7-(cyclopropylmethyl)-5,6,7,8,9,14b-hexahydro-4,8-methano-8aH-bisbenzofuro[3,2-e:2′,3′-g]isoquinoline-1,8a-diol, methanesulfonate | [3] |

| Molecular Formula | C₂₆H₂₅NO₄ • CH₄O₃S | [3] |

| Molecular Weight | 511.6 g/mol | [3][5] |

| CAS Number | 122517-78-6 | [3] |

| Appearance | Solid | [3] |

| Solubility | Soluble in DMSO | [2][3] |

| InChI Key | XRRFZOCDAWPIBB-IDRHMUJXSA-N | [3] |

Synthesis

A plausible synthetic workflow is outlined below. This represents a logical sequence based on available chemical literature for related compounds and general organic synthesis principles.

Caption: Conceptual workflow for the synthesis of this compound.

Pharmacology

This compound exhibits a distinct pharmacological profile, acting as a highly selective antagonist for the δ₂-opioid receptor and as an activator of the TRPM7 channel.

Opioid Receptor Antagonism

Naltriben is a potent and selective δ-opioid receptor antagonist.[1] It displays significantly higher affinity for the δ-opioid receptor compared to the µ- and κ-opioid receptors.[2] This selectivity makes it an invaluable tool for differentiating the roles of these receptor subtypes in various physiological and pathological processes.

| Receptor | Binding Affinity (Ki) | Cell Line | Species | Source |

| δ₂-Opioid Receptor | 0.013 nM | CHO-DG44 | Mouse | [3] |

| κ-Opioid Receptor | 13 nM | PC12 | Mouse | [3] |

| µ-Opioid Receptor | 12 nM | COS-7 | Rat | [3] |

| µ-Opioid Receptor | 19 nM | - | - | [2] |

| κ-Opioid Receptor | 152 nM | - | - | [2] |

TRPM7 Channel Activation

In addition to its effects on opioid receptors, Naltriben has been identified as an activator of the TRPM7 channel, a ubiquitously expressed ion channel with a covalently linked kinase domain.[3][4]

| Channel | Activity | EC₅₀ | Cell Line | Species | Source |

| TRPM7 | Activator | 20.7 µM | HEK293 | Mouse | [3] |

Signaling Pathways

The dual activity of this compound results in the modulation of two distinct signaling pathways: the G-protein coupled opioid receptor pathway and the TRPM7 ion channel pathway.

Delta-Opioid Receptor Signaling

As an antagonist, Naltriben blocks the canonical Gαi/o-coupled signaling cascade typically initiated by endogenous or exogenous δ-opioid receptor agonists. This blockade prevents the inhibition of adenylyl cyclase, the modulation of ion channels, and the activation of MAP kinase pathways.

Caption: Blockade of δ-opioid receptor signaling by Naltriben.

TRPM7 Channel Signaling

Naltriben directly activates the TRPM7 channel, leading to an influx of cations, primarily Ca²⁺ and Mg²⁺. This influx can trigger a variety of downstream cellular events, including the activation of signaling cascades that influence cell migration, proliferation, and survival.

Caption: Activation of the TRPM7 channel by Naltriben.

Experimental Protocols

The following protocols provide a framework for the characterization of this compound's activity at the δ-opioid receptor and the TRPM7 channel.

Delta-Opioid Receptor Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of this compound for the δ-opioid receptor using a competitive binding assay with a radiolabeled ligand.

Materials:

-

Cell membranes expressing the δ-opioid receptor (e.g., from CHO cells).

-

Radiolabeled δ-opioid receptor antagonist (e.g., [³H]naltrindole).

-

This compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail and counter.

Procedure:

-

Prepare a series of dilutions of this compound.

-

In a 96-well plate, add the cell membranes, the radiolabeled antagonist at a fixed concentration (typically near its Kd), and varying concentrations of this compound.

-

Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of an unlabeled δ-opioid antagonist).

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Terminate the binding reaction by rapid filtration through the glass fiber filters, followed by washing with ice-cold assay buffer to separate bound from free radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

-

Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Workflow for a competitive radioligand binding assay.

TRPM7 Functional Assay: Calcium Influx Measurement

This protocol measures the activation of TRPM7 channels by this compound by monitoring changes in intracellular calcium concentration using a fluorescent calcium indicator.

Materials:

-

Cells expressing TRPM7 channels (e.g., HEK293 or U87 glioblastoma cells).[3]

-

Fluorescent calcium indicator dye (e.g., Fura-2 AM).

-

This compound.

-

Physiological salt solution (containing Ca²⁺).

-

Fluorescence plate reader or microscope with ratiometric imaging capabilities.

Procedure:

-

Culture the cells to an appropriate confluency in a multi-well plate suitable for fluorescence measurements.

-

Load the cells with the calcium indicator dye according to the manufacturer's instructions (e.g., incubate with Fura-2 AM).

-

Wash the cells to remove excess dye.

-

Establish a baseline fluorescence reading in the physiological salt solution.

-

Add varying concentrations of this compound to the wells.

-

Monitor the change in fluorescence over time. For ratiometric dyes like Fura-2, measure the ratio of fluorescence at two different excitation or emission wavelengths.

-

An increase in the fluorescence ratio indicates an influx of Ca²⁺ and activation of TRPM7.

-

Plot the change in fluorescence as a function of this compound concentration to determine the EC₅₀ value.

Caption: Workflow for a fluorescent calcium influx assay.

TRPM7 Functional Assay: Electrophysiology (Whole-Cell Patch-Clamp)

This protocol provides a direct measure of TRPM7 channel activity by recording the ion currents flowing across the cell membrane in response to this compound.

Materials:

-

Cells expressing TRPM7 channels.

-

Patch-clamp rig (amplifier, micromanipulator, microscope).

-

Borosilicate glass pipettes.

-

Intracellular and extracellular recording solutions.

-

This compound.

Procedure:

-

Prepare cells for patch-clamp recording.

-

Pull and fire-polish glass pipettes to an appropriate resistance.

-

Fill the pipette with the intracellular solution and establish a high-resistance seal with the cell membrane ("giga-seal").

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Apply a voltage-ramp protocol (e.g., from -100 mV to +100 mV) to elicit TRPM7 currents.[3]

-

Record the baseline current.

-

Perfuse the cell with an extracellular solution containing this compound.

-

Record the change in current amplitude in the presence of Naltriben. An increase in the outward and inward currents is indicative of TRPM7 channel activation.

-

Analyze the current-voltage (I-V) relationship to characterize the properties of the Naltriben-activated current.

Caption: Workflow for a whole-cell patch-clamp experiment.

Conclusion

This compound is a powerful and specific pharmacological agent with a well-defined chemical structure and dual activity on two important drug targets. Its high affinity and selectivity for the δ₂-opioid receptor, coupled with its ability to activate the TRPM7 channel, provide researchers with a unique tool to dissect complex biological processes. The experimental protocols and signaling pathway diagrams presented in this guide offer a solid foundation for the effective utilization of this compound in preclinical research and drug development.

References

- 1. research-repository.griffith.edu.au [research-repository.griffith.edu.au]

- 2. researchgate.net [researchgate.net]

- 3. Activation of TRPM7 by naltriben enhances migration and invasion of glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Activation of TRPM7 channels by small molecules under physiological conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Asymmetric synthesis of (–)-naltrexone - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Asymmetric synthesis of (−)-naltrexone - Chemical Science (RSC Publishing) [pubs.rsc.org]

Naltriben Mesylate: A Technical Guide for Researchers

CAS Number: 122517-78-6[1][2][3]

This technical guide provides an in-depth overview of Naltriben (B52518) mesylate, a potent and selective δ-opioid receptor antagonist and a known activator of the Transient Receptor Potential Melastatin 7 (TRPM7) channel.[4][5][6] This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive summary of its pharmacological properties, relevant experimental data, and detailed methodologies for key in vitro assays.

Core Compound Properties

Naltriben mesylate is a valuable tool in pharmacological research, primarily recognized for its high affinity and selectivity for the δ-opioid receptor, particularly the δ2 subtype.[5] It is the mesylate salt of Naltriben.

| Property | Value | Source |

| Molecular Formula | C₂₆H₂₅NO₄・CH₃SO₃H | |

| Molecular Weight | 511.59 g/mol | |

| Purity | ≥98% | |

| Solubility | Soluble to 50 mM in DMSO with gentle warming | |

| Storage | Desiccate at room temperature |

Pharmacological Data

This compound exhibits distinct binding affinities for various opioid receptors and functional activity at the TRPM7 channel. This dual activity makes it a compound of interest in diverse research areas, including neuroscience and oncology.

Opioid Receptor Antagonism

Naltriben is a potent antagonist of the δ-opioid receptor.[5] Its selectivity for the δ2 subtype has been instrumental in differentiating the roles of δ-opioid receptor subtypes.[7]

| Receptor | Kᵢ (nM) | Cell Line/System | Source |

| δ-Opioid | 0.013 | CHO-DG44 cells (mouse receptor) | [1] |

| µ-Opioid | 12 | COS-7 cells (rat receptor) | [1] |

| κ-Opioid | 13 | PC12 cells (mouse receptor) | [1] |

At higher doses, Naltriben can also exhibit κ-opioid agonist activity.[5][7]

TRPM7 Channel Activation

Naltriben has been identified as a selective activator of the TRPM7 channel, a non-selective cation channel involved in various cellular processes.[4][8]

| Parameter | Value | Cell Line/System | Source |

| EC₅₀ | 20.7 µM | HEK293 cells (mouse TRPM7) | [1] |

Role in Glioblastoma Research

Recent studies have highlighted the role of Naltriben in modulating glioblastoma (GBM) cell behavior through its action on TRPM7. Activation of TRPM7 by Naltriben has been shown to enhance the migration and invasion of glioblastoma cells.[4][9] This effect is mediated through the upregulation of the MAPK/ERK signaling pathway.[10][11]

In Vitro Efficacy in Glioblastoma Models

| Assay | Cell Line | Treatment | Effect | Source |

| Scratch Wound Assay | U87 | 50 µM Naltriben | 98.7 ± 0.2% wound closure at 12h (vs. 44.3 ± 5.9% in control) | [4] |

| Matrigel Invasion Assay | U87 | 50 µM Naltriben | 127 ± 5 invading cells at 12h (vs. 89 ± 3 in control) | [4] |

Signaling Pathways

Naltriben's activation of the TRPM7 channel triggers a downstream signaling cascade that influences cellular functions like migration and invasion, particularly in glioblastoma cells.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature involving this compound.

Scratch Wound Assay

This assay is used to assess cell migration in vitro.

Protocol:

-

Seed U87 glioblastoma cells in 6-well plates and grow to >90% confluency.[12]

-

Create a "scratch" in the cell monolayer using a sterile 200 µL pipette tip.[12]

-

Gently wash the monolayer to remove detached cells.[13]

-

Replenish with fresh medium containing either vehicle (0.1% DMSO) or 50 µM Naltriben.[12]

-

Capture images of the wound gap at 0, 4, 8, and 12 hours using a phase-contrast microscope.[4]

-

Quantify the wound closure as a percentage of the initial scratch area.[12]

Matrigel Invasion Assay

This assay evaluates the invasive potential of cells.

Protocol:

-

Use Corning® Matrigel® invasion chambers with an 8-μm pore size PET membrane.[4]

-

Treat U87 cells with vehicle (0.1% DMSO) or 50 µM Naltriben for 24 hours.[12]

-

Add 100 µL of the treated cell suspension (2.5 × 10⁴ cells/mL) in serum-free DMEM to the upper chamber.[12]

-

Add 600 µL of complete medium to the bottom chamber as a chemoattractant.[12]

-

Incubate for 12 hours to allow for invasion through the Matrigel.[4]

-

Fix the invading cells on the lower membrane surface with 100% methanol.[12]

-

Stain the cells with Toluidine blue (1%).[12]

-

Capture images and quantify the number of invading cells using software like ImageJ.[12]

Western Blotting

This technique is used to detect and quantify specific proteins in a sample.

Protocol for MMP-2, p-Akt/t-Akt, and p-ERK1/2/t-ERK1/2:

-

Lyse U87 cells treated with Naltriben or vehicle to extract total protein.

-

Determine protein concentration using a standard assay (e.g., BCA assay).

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for MMP-2, phosphorylated Akt (p-Akt), total Akt (t-Akt), phosphorylated ERK1/2 (p-ERK1/2), and total ERK1/2 (t-ERK1/2).

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Normalize the levels of phosphorylated proteins to their respective total protein levels.

This guide provides a foundational understanding of this compound for research applications. For further details, consulting the primary literature is recommended.

References

- 1. caymanchem.com [caymanchem.com]

- 2. This compound supplier |CAS: 122517-78-6 (free base: 111555-58-9) |δ2 opioid receptor antagonist | AOBIOUS [aobious.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. Activation of TRPM7 by naltriben enhances migration and invasion of glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Naltriben - Wikipedia [en.wikipedia.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Delta antagonist and kappa agonist activity of Naltriben: evidence for differential kappa interaction with the delta 1 and delta 2 opioid receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. oncotarget.com [oncotarget.com]

- 10. [PDF] Activation of TRPM7 by naltriben enhances migration and invasion of glioblastoma cells | Semantic Scholar [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. oncotarget.com [oncotarget.com]

- 13. med.virginia.edu [med.virginia.edu]

Naltriben Mesylate: A Technical Guide to its Discovery, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Naltriben (B52518), a derivative of naltrexone (B1662487), is a highly selective δ-opioid receptor antagonist with a notable preference for the δ₂ subtype. This selectivity has established it as an invaluable pharmacological tool for differentiating between δ-opioid receptor subtypes in preclinical research. More recently, Naltriben has been identified as a potent activator of the Transient Receptor Potential Melastatin 7 (TRPM7) ion channel, revealing a novel mechanism of action with implications for research in oncology and neurology. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of Naltriben mesylate, including detailed experimental protocols and a summary of its receptor binding profile.

Discovery and Rationale

Naltriben was developed in the early 1990s by the research group of Philip S. Portoghese as part of a series of naltrexone modifications aimed at elucidating the structure-activity relationships of δ-opioid receptor ligands. The design of Naltriben was based on the concept of appending a "message" (the opioid antagonist pharmacophore) with an "address" (a chemical moiety that confers receptor selectivity). In the case of Naltriben, the fusion of a benzofuran (B130515) ring system to the naltrexone scaffold resulted in a compound with high affinity and selectivity for the δ-opioid receptor.

Synthesis of this compound

The synthesis of Naltriben is achieved through a multi-step process starting from the readily available opioid antagonist, naltrexone. The following is a generalized protocol based on the work of Portoghese and his colleagues.

Synthesis of Naltriben Free Base

The key step in the synthesis of Naltriben is the construction of the benzofuran ring onto the naltrexone core. This is typically achieved through a Fischer indole (B1671886) synthesis or a related cyclization reaction.

Experimental Protocol: Synthesis of Naltriben

-

Protection of the phenolic hydroxyl group: The phenolic hydroxyl group of naltrexone is first protected, for example, as a benzyl (B1604629) ether, to prevent unwanted side reactions.

-

Formation of the hydrazone: The protected naltrexone is reacted with a suitable hydrazine (B178648) derivative under acidic conditions to form the corresponding hydrazone.

-

Fischer Indole Synthesis: The hydrazone intermediate is then subjected to thermal or acid-catalyzed cyclization to form the indole ring, which in this case is a benzofuran isostere, fused to the morphinan (B1239233) skeleton.

-

Deprotection: The protecting group on the phenolic hydroxyl is removed to yield Naltriben free base.

-

Purification: The crude product is purified by column chromatography or recrystallization to yield pure Naltriben.

Formation of this compound

The mesylate salt of Naltriben is prepared to improve its solubility and handling properties for biological assays.

Experimental Protocol: Formation of this compound

-

Dissolution: Naltriben free base is dissolved in a suitable organic solvent, such as anhydrous ethanol (B145695) or isopropanol.

-

Addition of Methanesulfonic Acid: A stoichiometric amount of methanesulfonic acid is added dropwise to the solution with stirring.

-

Precipitation and Isolation: The this compound salt precipitates out of the solution. The precipitate is collected by filtration, washed with a cold solvent, and dried under vacuum to yield the final product.

Quantitative Data: Opioid Receptor Binding Affinity

Naltriben exhibits high affinity for the δ-opioid receptor and significant selectivity over the μ- and κ-opioid receptors. Its binding affinity is typically determined through radioligand binding assays.

| Receptor Subtype | Radioligand | Test Compound | Kᵢ (nM) | Reference |

| μ-Opioid | [³H]DAMGO | Naltriben | 19.79 ± 1.12 | [1] |

| δ-Opioid | [³H]Naltrindole | Naltriben | - | - |

| δ₁-Opioid | [³H]DPDPE | Naltriben | equipotent with δ₂ | [2] |

| δ₂-Opioid | [³H]DSLET | Naltriben | equipotent with δ₁ | [2] |

| κ-Opioid | [³H]U69,593 | Naltriben | 82.75 ± 6.32 | [1] |

Experimental Protocols

Radioligand Binding Assay for Opioid Receptors